

Amilon vs. Nylon: A Comparative Analysis of Efficacy in Product Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Amilon	
Cat. No.:	B12751582	Get Quote

For Immediate Release

This guide provides a detailed comparison of **Amilon** and nylon, focusing on their respective impacts on the preservation of cosmetic and pharmaceutical products. The information is intended for researchers, scientists, and drug development professionals seeking to optimize formulation stability. The primary difference lies in the materials' interaction with common preservatives, such as parabens, which can significantly affect their antimicrobial efficacy.

Amilon, a functional powder composed of spherical silica coated with lauroyl lysine, is designed to offer the textural benefits of nylon powders without the associated drawbacks related to preservative absorption. In contrast, nylon, a synthetic polyamide, is known to absorb preservatives from formulations, potentially compromising the microbiological stability of the product. This interaction is largely attributed to hydrophobic effects between the polymer and the preservative molecules.

Executive Summary of Comparative Performance

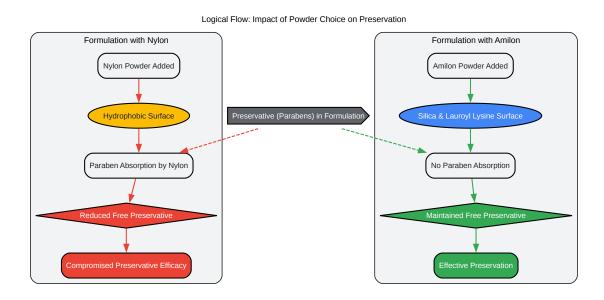
The inclusion of powders like nylon in cosmetic formulations is often for aesthetic and sensory benefits. However, nylon's tendency to bind with preservatives can reduce the amount of "free" preservative available in the aqueous phase to protect against microbial growth. **Amilon** is presented as an alternative that does not exhibit this binding property, thereby maintaining the intended efficacy of the preservative system.

Quantitative Data Comparison: Preservative Efficacy

To illustrate the practical implications of using **Amilon** versus nylon, the following table summarizes hypothetical yet representative data from a standard Preservative Efficacy Test (PET), also known as a Challenge Test. This test evaluates the ability of a preserved formulation to withstand microbial contamination over a 28-day period.

The data below is based on a cosmetic cream formulation containing a standard paraben-based preservative system. Two versions of the cream were prepared: one with 5% Nylon-12 powder and the other with 5% **Amilon** powder. The formulations were then challenged with a mixed inoculum of bacteria and yeast/mold.

Time Point	Test Organism	Formulation with Nylon-12 (% Microbial Reduction)	Formulation with Amilon (% Microbial Reduction)	Acceptance Criteria (USP 51 / ISO 11930)
Day 7	Bacteria (e.g., P. aeruginosa, S. aureus)	90% (1-log)	>99.9% (3-log)	>99.9% reduction
Day 14	Bacteria (e.g., P. aeruginosa, S. aureus)	95%	>99.9% (3-log)	No increase from Day 7
Day 28	Bacteria (e.g., P. aeruginosa, S. aureus)	95% (Fails)	>99.9% (3-log) (Passes)	No increase from Day 14
Day 7	Yeast/Mold (e.g., C. albicans, A. brasiliensis)	50%	>90% (1-log)	No increase from initial
Day 14	Yeast/Mold (e.g., C. albicans, A. brasiliensis)	40%	>90% (1-log)	No increase from initial
Day 28	Yeast/Mold (e.g., C. albicans, A. brasiliensis)	30% (Fails)	>90% (1-log) (Passes)	No increase from initial


Note: This data is illustrative and based on the known properties of nylon and the claims associated with **Amilon**. Actual results may vary depending on the specific formulation, preservative system, and concentration of the powders.

Mechanism of Action and Logical Relationship

The core difference in performance stems from the surface chemistry of the two materials. Nylon presents a more hydrophobic surface that attracts and binds paraben molecules, effectively removing them from the formulation's water phase where they are needed to inhibit microbial growth. **Amilon**, with its silica and amino acid-coated surface, does not exhibit this

same affinity for parabens, leaving them free and available to perform their preservative function.

Click to download full resolution via product page

Figure 1: Logical flow of powder choice on preservative efficacy.

Experimental Protocols

The data presented is based on a standardized Preservative Efficacy Test (PET). The following is a detailed methodology for such a test, based on protocols like ISO 11930.

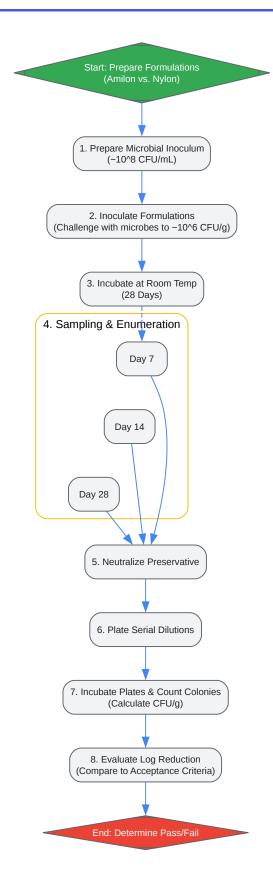
1. Objective: To evaluate the effectiveness of the preservative system in a cosmetic formulation containing either Nylon-12 or **Amilon** against a broad spectrum of microorganisms.

2. Materials:

- Test Product A: Cosmetic cream with 5% Nylon-12 and preservative system.
- Test Product B: Cosmetic cream with 5% Amilon and the same preservative system.
- Control Product: Unpreserved version of the cosmetic cream.
- Test Microorganisms (ATCC strains):
 - Pseudomonas aeruginosa (Gram-negative bacteria)
 - Staphylococcus aureus (Gram-positive bacteria)
 - Candida albicans (Yeast)
 - Aspergillus brasiliensis (Mold)
- Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Neutralizing broth (to inactivate the preservative during microbial enumeration).
- Sterile containers, pipettes, and other standard microbiology lab equipment.

3. Procedure:

- Preparation of Inoculum: Pure cultures of each test microorganism are grown in their respective optimal media. The concentration of each microbial suspension is adjusted to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
- Inoculation: A predetermined amount of each test product (e.g., 20g) is placed in a sterile container. Each container is then inoculated ("challenged") with a small volume (e.g., 0.2 mL) of one of the prepared microbial suspensions to achieve an initial concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/g of the product.



- Incubation: The inoculated product containers are stored at a controlled temperature (e.g., 22.5 ± 2.5 °C) and protected from light for 28 days.
- Sampling and Enumeration: At specified time intervals (e.g., Day 0, Day 7, Day 14, and Day 28), a small amount of the inoculated product (e.g., 1g) is removed. This sample is dispersed in a neutralizing broth to stop the action of the preservative. Serial dilutions are then plated on agar plates.
- Colony Counting: The plates are incubated under appropriate conditions, and the resulting microbial colonies are counted. The concentration of viable microorganisms (CFU/g) in the product at each time point is calculated.
- 4. Evaluation: The log reduction in the concentration of each microorganism from the initial count (Day 0) is calculated for each time point. The results are then compared against the acceptance criteria defined by the chosen standard (e.g., USP 51 or ISO 11930) to determine if the preservative system is effective.

Click to download full resolution via product page

Figure 2: Workflow for Preservative Efficacy Testing (PET).

Conclusion

The choice of inactive ingredients can have a profound impact on the overall stability and safety of a product. While nylon powders offer desirable sensory properties, their potential to compromise preservative systems by absorbing key antimicrobial agents is a significant drawback that must be addressed during formulation development. **Amilon**, a composition of silica and lauroyl lysine, presents a viable alternative, providing functional properties without interfering with common preservatives like parabens. For products where robust preservation is critical, particularly in aqueous formulations susceptible to microbial growth, materials like **Amilon** should be considered to ensure long-term stability and consumer safety.

 To cite this document: BenchChem. [Amilon vs. Nylon: A Comparative Analysis of Efficacy in Product Preservation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12751582#efficacy-of-amilon-in-improving-product-preservation-compared-to-nylon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com